molecular formula C6H10O2 B3057069 1,2-Divinyloxyethane CAS No. 764-78-3

1,2-Divinyloxyethane

Cat. No. B3057069
CAS RN: 764-78-3
M. Wt: 114.14 g/mol
InChI Key: ZXHDVRATSGZISC-UHFFFAOYSA-N
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Description

1,2-Divinyloxyethane is an organic compound with the molecular formula C6H10O2 . It is also known by other names such as Ethane, 1,2-bis(vinyloxy)-, and Ethene, 1,1’-[1,2-ethanediylbis(oxy)]bis- . The molecule consists of 10 Hydrogen atoms, 6 Carbon atoms, and 2 Oxygen atoms .


Molecular Structure Analysis

The 1,2-Divinyloxyethane molecule contains a total of 17 bonds. There are 7 non-Hydrogen bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 2 ethers (aliphatic) .


Physical And Chemical Properties Analysis

1,2-Divinyloxyethane has an average mass of 114.142 Da and a monoisotopic mass of 114.068077 Da . It contains a total of 17 bonds, including 7 non-Hydrogen bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 2 ethers (aliphatic) .

Scientific Research Applications

Mechanoluminescent Self-Healing Polyurethanes

1,2-Dioxetane, a chemiluminescent mechanophore similar to 1,2-Divinyloxyethane, has been utilized in developing robust polyurethanes with self-healing capabilities. These polymers demonstrate excellent mechanical properties, self-healing ability, and sensitivity to stress, attributed to the incorporation of 1,2-dioxetane and aliphatic disulfide in their main chain. This innovation offers a microscopic view of self-healing behaviors, as the mechanoluminescent intensity from the films is highly dependent on the healing process, providing a novel approach to supervise healing efficiency at the molecular level (Yan et al., 2019).

Polymer Synthesis and Conformational Analysis

Studies on vinyl ethers, including 1,2-Divinyloxyethane, have revealed their potential in synthesizing high-molecular-weight acetals. These reactions, facilitated under certain conditions, contribute to our understanding of cyclic acetal formation and provide insights into the synthesis of complex polymer structures (Shostakovsky et al., 1953).

Electrolyte Development for Supercapacitors

Research on 1,2-dimethoxyethane (a compound related to 1,2-Divinyloxyethane) focuses on its application as an electrolyte component for supercapacitors. This study shows that the incorporation of 1,2-dimethoxyethane in electrolytes can significantly enhance the conductivity and power density of supercapacitors, indicating its potential in high-performance energy storage devices (Jänes et al., 2016).

Catalytic Hydrolysis and Polymerization

1,1-Dimethoxyethane's hydrolysis is catalyzed by methacrylic acid-divinylbenzene copolymer, indicating potential applications in catalysis and polymer science. This research sheds light on the mechanisms of catalysis by resin buffer systems and the role of weak-acid ion exchange resins (Gold & Liddiard, 1977).

Environmental Remediation

Enhanced removal of 1,2-dichloroethane, a compound structurally similar to 1,2-Divinyloxyethane, by anodophilic microbial consortia, has been observed. This indicates the potential of such consortia in environmental remediation, specifically in treating groundwater contaminated with volatile organic compounds (Pham et al., 2009).

Safety and Hazards

1,2-Divinyloxyethane is classified as toxic. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

Future Directions

While specific future directions for 1,2-Divinyloxyethane are not mentioned in the search results, it’s worth noting that synthetic chemistry continues to evolve and face new challenges. Higher selectivity, higher efficiency, environmental benignity, and sustainable energy are areas of ongoing focus .

properties

IUPAC Name

1,2-bis(ethenoxy)ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-7-5-6-8-4-2/h3-4H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHDVRATSGZISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCOC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50856-26-3
Details Compound: Poly(oxy-1,2-ethanediyl), α-ethenyl-ω-(ethenyloxy)-
Record name Poly(oxy-1,2-ethanediyl), α-ethenyl-ω-(ethenyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50856-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20227232
Record name 1,2-Divinyloxyethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Divinyloxyethane

CAS RN

764-78-3
Record name 1,1′-[1,2-Ethanediylbis(oxy)]bis[ethene]
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Record name 1,2-Divinyloxyethane
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Record name 1,2-Bis(vinyloxy)ethane
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Record name 1,2-Divinyloxyethane
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Record name Ethene, 1,1'-[1,2-ethanediylbis(oxy)]bis
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Record name 1,2-Divinyloxyethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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